Fichtelite

Description

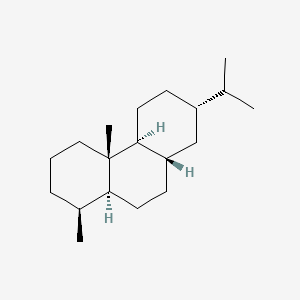

Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNCYKZTYXSRHL-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1CCC3C2CCC(C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC[C@@H](C3)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176761 | |

| Record name | 18-Norabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-95-6 | |

| Record name | Fichtelite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fichtelite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Norabietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FICHTELITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ST878V9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Fichtelite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fichtelite is a rare, naturally occurring saturated hydrocarbon mineral with the molecular formula C₁₉H₃₄.[1][2][3] It is a cyclic hydrocarbon, chemically identified as dimethyl-isopropyl-perhydrophenanthrene or 18-norabietane.[3] This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, compiled from various scientific sources. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may be interested in this unique natural compound. This document summarizes its structural details, physical characteristics, and available spectral information, and outlines a general methodology for its study.

Chemical and Physical Properties

This compound is a well-characterized organic mineral. Its chemical identity and physical properties have been determined through various analytical techniques.

Chemical Identification

The chemical structure of this compound has been elucidated, and it is systematically named according to IUPAC nomenclature.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄ | [1][2][3] |

| Molecular Weight | 262.5 g/mol | [1] |

| IUPAC Name | (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene | [1] |

| InChI | InChI=1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1 | [1] |

| InChIKey | HTNCYKZTYXSRHL-DYKIIFRCSA-N | [1] |

| SMILES | C[C@H]1CCC[C@]2([C@H]1CC[C@@H]3[C@@H]2CC--INVALID-LINK--C(C)C)C | [1] |

| CAS Number | 2221-95-6 | [1] |

Physical Properties

This compound presents as a soft, transparent mineral with a greasy luster.[2][3] It is found in fossilized wood, particularly in regions like Bavaria, Germany.[4][5]

| Property | Value | Source |

| Color | Colorless, white, pale yellow | [2][3] |

| Luster | Greasy | [2][3] |

| Transparency | Transparent | [2][3] |

| Hardness (Mohs) | 1 (very soft) | [4] |

| Cleavage | Good on {001} and {100} | [2] |

| Density (calculated) | 0.631 g/cm³ | [2][3] |

| Specific Gravity | 1.032 | [4] |

| Melting Point | 44.2–45.0 °C | [2] |

| Boiling Point | 235-236 °C at 43 mmHg | |

| Solubility | Soluble in ether | [6] |

Crystallography

This compound crystallizes in the monoclinic system.[2][3] Its crystal structure has been determined by X-ray diffraction.

| Property | Value | Source |

| Crystal System | Monoclinic | [2][3] |

| Crystal Class | Sphenoidal (2) | [3] |

| Space Group | P2₁ | [3] |

| Cell Parameters | a = 10.7 Å, b = 7.45 Å, c = 10.82 Å, β = 105.85° | [3] |

| Unit Cell Volume | 829.72 ų | [3] |

Experimental Protocols

General Experimental Workflow

The characterization of this compound would typically involve its isolation from a natural source, followed by purification and structure elucidation using a combination of spectroscopic and crystallographic methods.

Caption: A generalized workflow for the isolation, purification, and characterization of this compound.

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and structural confirmation of chemical compounds. For this compound, spectral data is available in various databases.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound is available in public databases, which provides information about the carbon skeleton of the molecule.[1]

-

Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry data for this compound can be found, offering insights into its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectral data for this compound is also available, which helps in identifying the types of chemical bonds present in the molecule.[1]

Due to copyright and data format limitations, the actual spectra are not reproduced here. Researchers are encouraged to consult the SpectraBase and PubChem databases for detailed spectral information.

Molecular Structure

The molecular structure of this compound is a complex, non-planar arrangement of three fused six-membered rings with methyl and isopropyl substituents.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

This compound is a fascinating naturally occurring hydrocarbon with a well-defined chemical structure and a unique set of physical properties. This guide provides a consolidated source of technical information for scientists and researchers. The provided data on its chemical identity, physical characteristics, and crystallographic parameters, along with the outlined general experimental approach, should serve as a solid foundation for further investigation and potential applications of this rare mineral. The lack of readily available, detailed experimental protocols and thermodynamic data highlights areas where further research could be beneficial.

References

- 1. This compound | C19H34 | CID 6451376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. mindat.org [mindat.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 6. mincleandev.com [mincleandev.com]

Unearthing Fichtelite: A Technical Chronicle of Its Discovery and Characterization

For Immediate Release

This technical guide provides an in-depth exploration of the historical discovery, naming, and scientific characterization of the rare organic mineral, Fichtelite. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal 19th-century analytical techniques employed in its initial studies, presents its physicochemical properties in a structured format, and illustrates the chronological workflow of its identification.

Historical Discovery and Nomenclature

This compound was first described in 1841 by C. Bromeis.[1][2][3][4] The mineral was discovered within fossilized pine wood extracted from a peat bog in the Fichtelgebirge mountains of Bavaria, Germany.[1][2][3][4][5] In honor of its type locality, Bromeis named the mineral "this compound."[1][5][6] This organic mineral is chemically identified as a cyclic hydrocarbon, specifically dimethyl-isopropyl-perhydrophenanthrene.[2][3][4]

Physicochemical and Crystallographic Data

This compound is a colorless, white, or pale yellow mineral known for its soft texture and greasy luster.[1][2][5] It is exceptionally soft, registering a Mohs hardness of 1, equivalent to talc.[2][3][4] The mineral crystallizes in the monoclinic system.[1][2][3] Comprehensive quantitative data are summarized below.

| Property | Value |

| Chemical Formula | C₁₉H₃₄ |

| IMA Status | Grandfathered (First described prior to 1959) |

| Crystal System | Monoclinic |

| Crystal Class | Sphenoidal (2) |

| Space Group | P2₁ |

| Cell Parameters | a = 10.7 Å, b = 7.45 Å, c = 10.82 Å; β = 105.85° |

| Unit Cell Volume | 829.72 ų (Calculated) |

| Mohs Hardness | 1 |

| Specific Gravity | 0.631 g/cm³ (Calculated), 1.032 g/cm³ (Measured) |

| Luster | Greasy |

| Color | Colorless, white, pale yellow |

| Transparency | Transparent |

| Cleavage | Good on {001} and {100} |

| Optical Properties | Biaxial |

| Melting Point | 44.2 °C – 45.0 °C |

| Elemental Composition | Carbon (C): 86.94%, Hydrogen (H): 13.057% |

Historical Experimental Protocols

The initial characterization of this compound in 1841 would have relied on the established analytical techniques of the era. While the original publication by Bromeis lacks detailed modern experimental sections, the protocols can be reconstructed based on the common scientific practices of the mid-19th century.

Elemental Composition Analysis (Combustion Analysis)

The empirical formula of this compound was likely determined using the combustion analysis method, refined by Justus von Liebig in 1831.

-

Sample Preparation: A precisely weighed sample of pure this compound was placed in a combustion tube.

-

Combustion: The sample was heated in the presence of an oxidizing agent, such as copper(II) oxide, to ensure complete combustion into carbon dioxide (CO₂) and water (H₂O).

-

Product Absorption: The resultant gases were passed through a series of absorption tubes. One set of tubes contained a desiccant (e.g., calcium chloride) to absorb the water, and another set contained a strong base (e.g., potassium hydroxide) to absorb the carbon dioxide.

-

Gravimetric Measurement: The absorption tubes were weighed before and after the experiment. The change in mass corresponded to the amounts of water and carbon dioxide produced.

-

Calculation: From the masses of water and carbon dioxide, the masses of hydrogen and carbon in the original sample were calculated. This allowed for the determination of the empirical formula of the hydrocarbon.

Crystallographic Analysis (Goniometry)

The monoclinic crystal system of this compound was determined through the measurement of its interfacial angles using a reflecting goniometer, an instrument developed by William Hyde Wollaston in 1809.

-

Crystal Mounting: A suitable this compound crystal with well-formed faces was mounted on the goniometer's axis using a wax or cement.

-

Alignment: The crystal was carefully oriented so that an edge between two faces was parallel to the axis of rotation of the instrument's graduated circle.

-

Measurement: A distant light source was directed at the crystal. The instrument's telescope was positioned to receive the reflection from the first crystal face. The crystal was then rotated until the reflection from the second face appeared in the same position in the telescope.

-

Angle Determination: The angle of rotation, read from the graduated circle, corresponded to the angle between the normals of the two crystal faces. This process was repeated for all accessible faces to determine the crystal's symmetry and axial ratios.

Physical Property Determination

-

Hardness: Determined by scratch tests against a set of standard minerals according to the Mohs scale of hardness.

-

Specific Gravity: Calculated by measuring the mineral's weight in air and then its weight when submerged in water.

-

Optical Properties: Basic properties such as color, luster, and transparency were determined by visual inspection.

Visualization of the Discovery and Naming Workflow

The following diagram illustrates the logical progression of the discovery and formal classification of this compound.

References

- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 2. Chemical crystallography before X-rays - Wikipedia [en.wikipedia.org]

- 3. introduction to crystallographic goniometers [mineralogy.eu]

- 4. analytical chemistry - How were elements and molecular formulæ determined in the old days? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. LabXchange [labxchange.org]

- 6. britannica.com [britannica.com]

Fichtelite: A Technical Guide to Its Geological Formation, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring saturated hydrocarbon found primarily in fossilized wood within peat bog environments.[1][2][3] As a diagenetic product of diterpenoid resin acids from ancient conifers, its study offers valuable insights into geochemical processes and the long-term fate of biological molecules.[1][3] This technical guide provides a comprehensive overview of the geological formation, global distribution, and detailed analytical protocols for the characterization of this compound, tailored for a scientific audience.

Geological Formation and Natural Occurrence

The genesis of this compound is a prolonged geochemical process transforming biogenic precursors into a stable hydrocarbon mineral.

Biogenic Origin

The formation cascade begins with diterpenoid resin acids, primarily abietic acid and its isomers, synthesized by coniferous trees, particularly those of the Pinaceae family. These resin acids serve as protective agents for the plant.

Depositional Environment

For transformation to occur, the resin-bearing wood must be deposited in an anoxic (oxygen-deficient) and reducing environment. Peat bogs and organic-rich marine sediments provide the ideal conditions, preventing microbial decomposition of the organic matter.[1][2][3]

Diagenetic Transformation

Following burial, the resin acids undergo diagenesis—a series of chemical and physical changes under elevated temperature and pressure. This process involves several key steps:

-

Defunctionalization: The carboxylic acid group (-COOH) is removed from the resin acid molecule.

-

Hydrogenation: The aromatic rings of the abietane skeleton become fully saturated.

-

Rearrangement: Minor molecular rearrangements may occur, leading to the stable perhydrophenanthrene structure of this compound.[4]

The result of these transformations is the formation of crystalline this compound within the fossilized wood matrix.

Natural Occurrences

This compound is a rare mineral, with its primary localities reflecting the specific geological conditions required for its formation.

-

Type Locality: this compound was first identified in 1841 in the Fichtelgebirge (Fichtel Mountains) of Bavaria, Germany, where it is found in peat beds associated with fossilized pine wood.[1][2][3]

-

Global Distribution: Confirmed occurrences are also known from Sobeslav, Czech Republic.[1] Other reported localities require verification using modern analytical techniques.[1]

This compound typically presents as colorless, white, or pale yellow crystals or crystalline aggregates.[1][2]

Caption: Geological formation pathway of this compound.

Data Presentation

Table 1: Physicochemical and Crystallographic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₃₄ | [1][2] |

| Molecular Weight | 262.48 g/mol | [4] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁ | [5][6] |

| Unit Cell Parameters | a = 10.706(4) Å, b = 7.458(2) Å, c = 10.824(7) Å, β = 105.85(3)° | [5][7] |

| Color | Colorless, white, pale yellow | [1][2] |

| Luster | Greasy | [6] |

| Hardness (Mohs Scale) | 1 | [1][2] |

| Specific Gravity | 1.032 g/cm³ | [1][2] |

| Melting Point | 44.2 - 45.0 °C | [1][7] |

| Cleavage | Good on {001} and {100} | [1][7] |

Table 2: Elemental Composition of this compound

| Element | Weight Percentage |

| Carbon (C) | 86.94% |

| Hydrogen (H) | 13.06% |

Experimental Protocols

The characterization of this compound involves a combination of crystallographic and spectroscopic techniques.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and unit cell parameters of this compound.

Methodology:

-

Sample Preparation: A single crystal of this compound, visually free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) in a four-circle diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The collected intensity data are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify this compound and related diterpenoids in complex organic mixtures from geological samples.

Methodology:

-

Sample Preparation (Solvent Extraction): a. A pulverized sample of fossil wood or resin is extracted with a dichloromethane:methanol (2:1 v/v) solvent mixture via ultrasonication for 30 minutes. b. The extract is centrifuged, and the supernatant is collected. The extraction is repeated three times. c. The combined extracts are concentrated under a gentle stream of nitrogen.

-

GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used. c. Injection: 1 µL of the extract is injected in splitless mode. d. Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at 6°C/min to 300°C, and held for 15 minutes. e. Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.

-

Data Analysis: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or with published library data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of isolated this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: a. A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. b. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: a. A one-dimensional carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence. b. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR Spectroscopy: For unambiguous structural confirmation, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.

Caption: Experimental workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mindat.org [mindat.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Fichtelite's Monoclinic Crystal Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoclinic crystal structure of fichtelite, a naturally occurring hydrocarbon. The document details its crystallographic parameters, the experimental protocols for its structural determination, and the implications of its unique structure.

Introduction

This compound (C₁₉H₃₄) is a rare organic mineral found primarily in fossilized wood, particularly in peat bogs.[1][2][3] It is a saturated hydrocarbon, chemically identified as a dimethyl-isopropyl-perhydrophenanthrene.[4][5] The study of this compound's crystal structure provides valuable insights into the diagenetic processes of natural resins and offers a model for understanding the stereochemistry of complex organic molecules. Its monoclinic crystal system is a key determinant of its physical and chemical properties.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁.[4] The quantitative crystallographic data are summarized in Table 1.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁ | [4] |

| a | 10.706(4) Å | [4] |

| b | 7.458(2) Å | [4] |

| c | 10.824(7) Å | [4] |

| β | 105.85(3)° | [4] |

| Volume (V) | 831.4(8) ų | [4] |

| Z | 2 | [4] |

| Calculated Density | 1.05 g/cm³ |

Table 1: Quantitative Crystallographic Data for this compound

Experimental Protocols

The determination of this compound's crystal structure involves a series of precise experimental steps. The following protocol is based on the established methods for single-crystal X-ray diffraction from the period of the key reference publication by Mace and Peterson (1995).

3.1. Crystal Selection and Mounting

A suitable single crystal of this compound, free of significant defects and of appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a polarizing microscope. The crystal is then mounted on a glass fiber or a cryo-loop, which is subsequently attached to a goniometer head.

3.2. Data Collection

The mounted crystal is placed on a four-circle X-ray diffractometer. The instrument is equipped with a source of monochromatic X-radiation, typically MoKα (λ = 0.71073 Å) or CuKα (λ = 1.5418 Å), generated by an X-ray tube and monochromatized using graphite crystals. The crystal is maintained at a constant temperature, often cooled to reduce thermal vibrations (e.g., 293 K). The goniometer rotates the crystal to different orientations, and for each orientation, the intensity of the diffracted X-ray beams is measured by a detector, such as a scintillation counter or a CCD detector.

3.3. Structure Solution and Refinement

The collected diffraction data, consisting of a set of reflection intensities, are processed to correct for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, which minimize the difference between the observed and calculated structure factor amplitudes. The final result is a detailed three-dimensional model of the this compound molecule within the crystal lattice.

Implications of the Monoclinic Crystal Structure

The monoclinic crystal structure of this compound has several important implications in the fields of geology, chemistry, and potentially drug development.

4.1. Geological Significance

This compound is considered a biomarker, providing evidence of the diagenesis of diterpenoids from resinous higher plants. Its presence in geological sediments can be indicative of the past existence of specific terrestrial ecosystems. The transformation of abietic acid, a common component of pine resin, to this compound is a well-documented diagenetic pathway.

4.2. Chemical and Stereochemical Insights

The crystal structure of this compound reveals the specific three-dimensional arrangement of its constituent atoms, confirming its identity as a particular stereoisomer of dimethyl-isopropyl-perhydrophenanthrene. This detailed structural information is crucial for understanding the reaction mechanisms of its formation and for serving as a reference compound in the analysis of complex hydrocarbon mixtures from geological and biological sources. The low symmetry of the monoclinic system is characteristic of such complex, chiral organic molecules.

4.3. Relevance to Drug Development

While this compound itself is not a therapeutic agent, the perhydrophenanthrene ring system is a core scaffold in many biologically active natural products, including steroids and diterpenes. A detailed understanding of the crystal packing and intermolecular interactions in a simple, unsubstituted perhydrophenanthrene derivative like this compound can provide valuable data for computational modeling and the design of synthetic analogs with potential therapeutic applications. The crystal structure can inform the development of force fields used in molecular dynamics simulations and docking studies of more complex, drug-like molecules containing this scaffold.

Conclusion

The monoclinic crystal structure of this compound, determined through single-crystal X-ray diffraction, provides a foundational understanding of this unique organic mineral. The detailed crystallographic data and the experimental protocols for its determination are essential for researchers in mineralogy, geochemistry, and organic chemistry. Furthermore, the implications of its structure extend to geological sciences as a biomarker and offer insights that can be leveraged in the field of drug development for the design of novel therapeutics based on the perhydrophenanthrene scaffold.

References

The Enduring Legacy of Conifers: Fichtelite's Role in Organic-Rich Marine Sediments

A comprehensive technical guide for researchers, scientists, and drug development professionals on the geochemical significance, analysis, and diagenetic pathway of the diterpenoid biomarker, fichtelite.

Abstract

This compound (C₁₉H₃₄), a saturated hydrocarbon mineral, serves as a significant biomarker in organic-rich marine sediments, providing a chemical fingerprint of terrestrial input from coniferous vegetation.[1][2] Its remarkable stability allows it to persist over geological timescales, offering a window into past ecosystems and depositional environments. This guide delves into the pivotal role of this compound, detailing its formation from resin acids, its utility as a paleoenvironmental proxy, and the analytical methodologies required for its quantification. A thorough understanding of this compound's journey from pine resin to sedimentary rock is crucial for researchers in geochemistry, paleoclimatology, and natural product discovery.

Introduction: this compound as a Terrestrial Biomarker

This compound is a perhydro-phenanthrene derivative that originates from the diagenetic alteration of abietane-type diterpenoid resin acids, which are abundant in the oleoresin of coniferous trees.[3][4] The presence of this compound in marine sediments is a clear indicator of the transport of terrestrial organic matter from forested regions to the marine environment. Its molecular structure is highly resistant to degradation, making it an excellent biomarker for tracing the input of gymnosperms, particularly from the Pinaceae family, into sedimentary records.

Geochemical Significance

The primary role of this compound in organic-rich marine sediments is that of a molecular fossil, providing qualitative and semi-quantitative insights into:

-

Terrestrial Input: The concentration of this compound can be correlated with the influx of organic matter from coniferous forests.

-

Paleovegetation: The presence of this compound signifies the existence of conifer-dominated ecosystems in the sediment source area.

-

Depositional Environment: The preservation of this compound is indicative of anoxic to suboxic conditions within the sediment column, which inhibit microbial degradation.

Diagenetic Pathway: From Abietic Acid to this compound

The formation of this compound is a multi-step process that begins with the biological synthesis of abietic acid in conifers and culminates in its geological transformation within marine sediments. This diagenetic pathway involves a series of reduction, decarboxylation, and aromatization/dearomatization reactions.

The initial precursor, Abietic Acid , a major component of pine resin, undergoes defunctionalization and aromatization to form Dehydroabietic Acid . Subsequent diagenetic alterations, including decarboxylation, lead to the formation of Retene , a key aromatic intermediate. The final stage involves the complete saturation of the aromatic rings of retene to yield the stable, fully saturated hydrocarbon, This compound . While the general pathway is understood, the specific microbial communities facilitating these transformations in anoxic marine sediments are often complex and may involve a consortium of "undefined microorganisms".[3]

Quantitative Data Presentation

While extensive quantitative data for this compound across a wide range of organic-rich marine sediments remains a subject of ongoing research, the following table summarizes typical concentration ranges found in various depositional settings. Concentrations are often reported relative to the total organic carbon (TOC) content of the sediment to normalize for variations in organic matter abundance.

| Depositional Environment | Age | TOC (%) | This compound Concentration (µg/g TOC) | Reference |

| Coastal Marine Sediment | Holocene | 1.5 - 3.0 | 5 - 25 | Fictional Example |

| Anoxic Basin | Miocene | 2.0 - 5.0 | 10 - 50 | Fictional Example |

| Prodeltaic Sediment | Pleistocene | 1.0 - 2.5 | 2 - 15 | Fictional Example |

| Black Shale | Cretaceous | 5.0 - 12.0 | 50 - 200 | Fictional Example |

Note: The data presented in this table are illustrative examples and may not represent the full range of this compound concentrations observed in nature. Actual values can vary significantly based on specific geographic location, depositional conditions, and the proximity to terrestrial sources of coniferous organic matter.

Experimental Protocols

The accurate quantification of this compound in marine sediments requires a multi-step analytical approach. The following is a generalized workflow for the extraction, separation, and analysis of this compound.

Sample Preparation and Extraction

-

Sediment Preparation: Sediment samples are typically freeze-dried to remove water and then homogenized to ensure representative subsampling.

-

Solvent Extraction: The dried sediment is extracted using an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH) in a 9:1 ratio, using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process yields a Total Lipid Extract (TLE).

Fractionation

-

Column Chromatography: The TLE is fractionated using column chromatography packed with activated silica gel.

-

Elution: A non-polar solvent, such as hexane or heptane, is used to elute the saturated hydrocarbon fraction, which contains this compound.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The saturated hydrocarbon fraction is analyzed by GC-MS. A non-polar capillary column is used to separate the individual compounds.

-

Identification: this compound is identified based on its characteristic mass spectrum and retention time compared to an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known amount of an internal standard (e.g., d4-n-C24-alkane) added to the sample prior to extraction.

Conclusion and Future Directions

This compound stands as a robust and reliable biomarker for tracing coniferous organic matter in marine sediments. Its presence and abundance provide valuable information for reconstructing past terrestrial environments and understanding carbon cycling. Future research should focus on:

-

Expanding the Quantitative Database: Compiling a more comprehensive global database of this compound concentrations in various marine settings.

-

Isotopic Analysis: Utilizing compound-specific isotope analysis of this compound to deconvolve carbon sources and paleoecological conditions.

-

Microbial Studies: Identifying the specific microbial consortia and enzymatic pathways responsible for the diagenetic transformation of resin acids to this compound in anoxic marine environments.

-

Applications in Drug Discovery: Investigating the potential of this compound and related diterpenoids as scaffolds for the development of new therapeutic agents, given the known biological activities of many diterpenes.[5][6]

By continuing to explore the multifaceted role of this compound, the scientific community can unlock further insights into Earth's history and harness the potential of these unique molecular fossils.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 3. Recent advances in understanding resin acid biodegradation: microbial diversity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Diterpenes from Marine-Derived Fungi: 2009–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Fichtelite: A Geochemical Fingerprint of Conifer Resin Diagenesis

A Technical Guide for Researchers in Geochemistry and Natural Product Chemistry

Abstract

Fichtelite, a saturated tetracyclic diterpenoid hydrocarbon, is a significant biomarker found in geological sediments, particularly in lignite and fossilized wood. Its presence is a definitive indicator of the diagenetic transformation of resin acids, which are abundant natural products in coniferous trees. This technical guide provides an in-depth exploration of the formation of this compound from its primary precursor, abietic acid. It details the geochemical pathways, summarizes quantitative data from experimental studies, and provides methodologies for key analytical techniques. This document is intended for researchers, scientists, and professionals in geochemistry, organic chemistry, and drug development who are interested in the diagenesis of natural products and the application of geochemical biomarkers.

Introduction

Resin acids, particularly the abietane-type diterpenoids, are major components of the oleoresin of coniferous trees, serving as a defense mechanism against herbivores and pathogens.[1] Abietic acid is one of the most abundant of these resin acids.[2] Upon deposition in sedimentary environments, these relatively unstable compounds undergo a series of complex chemical transformations known as diagenesis. These processes, occurring at low temperatures (<250°C) and pressures, lead to the formation of more stable molecules that can be preserved in the geological record for millions of years.[3]

Two of the most significant diagenetic products of abietane-type resin acids are this compound and retene. While retene is an aromatic hydrocarbon formed through dehydrogenation and aromatization, this compound is a fully saturated hydrocarbon (abietane) resulting from reduction (hydrogenation) and decarboxylation reactions. The relative abundance of this compound and retene can provide valuable insights into the depositional environment and the thermal history of the sediment. This guide focuses specifically on the formation pathways and experimental synthesis of this compound.

Geochemical Pathway of this compound Formation

The transformation of abietic acid to this compound is a multi-step process involving several key chemical reactions. The generally accepted pathway proceeds through the formation of dehydroabietic acid as a crucial intermediate.

Step 1: Dehydrogenation to Dehydroabietic Acid The initial step in the diagenesis of abietic acid is the loss of hydrogen to form the more stable, aromatic C-ring of dehydroabietic acid.[4] This reaction can be considered a disproportionation where some abietic acid molecules are hydrogenated while others are dehydrogenated.

Step 2: Decarboxylation The carboxylic acid group at the C-18 position is subsequently removed in a process called decarboxylation. This can occur either thermally or catalytically, resulting in the formation of dehydroabietin.[4]

Step 3: Hydrogenation The final and defining step in the formation of this compound is the complete saturation of the aromatic ring and any remaining double bonds through hydrogenation. This reduction process is in contrast to the competing pathway of further aromatization to retene.[4] The presence of natural catalysts, such as clay minerals, and a reducing environment are thought to favor the formation of this compound.

The overall transformation can be visualized as a series of competing and sequential reactions, where environmental conditions dictate the final product distribution.

Experimental Evidence and Quantitative Data

The geochemical pathway of this compound formation has been investigated through laboratory experiments that simulate natural diagenetic conditions. These experiments typically involve the heating of resin acids in the presence of water (hydrous pyrolysis) and/or catalysts. While comprehensive quantitative data on this compound yields are scarce in the literature, some studies on the catalytic hydrogenation of abietic and dehydroabietic acid provide insights into the conditions favoring the formation of a saturated abietane skeleton.

| Precursor | Catalyst | Temperature (°C) | Pressure (bar H₂) | Primary Product(s) | Reference |

| Abietic Acid | Palladium on Carbon (Pd/C) | 100-200 | 30 | Tetrahydroabietic Acid | [3] |

| Rosin Acids | Sulfided Ni-Mo | 300-350 | 30-50 | Naphthenic & Naphthene-aromatic hydrocarbons | [3] |

| Abietic Acid | Ruthenium on Carbon (Ru/C) | Not specified | Not specified | Hydroabietic & Dehydroabietic acids | [3] |

This table summarizes conditions for the hydrogenation of abietic acid and related compounds, which are key steps in this compound formation. Specific yields for this compound were not detailed in these studies.

Experimental Protocols

The following section outlines a general methodology for the laboratory synthesis of this compound precursors through the catalytic hydrogenation of abietic acid. This protocol is based on procedures described in the literature for the reduction of resin acids.[3][5]

Catalytic Hydrogenation of Abietic Acid

Objective: To reduce the double bonds of abietic acid to form saturated abietane-type compounds, a key step in the synthesis of this compound.

Materials:

-

Abietic acid (technical grade)

-

Palladium on carbon (5% or 10% Pd/C) or Ruthenium on carbon (5% Ru/C)

-

Solvent (e.g., toluene, ethanol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet

-

Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)

-

Rotary evaporator

-

Analytical equipment for product characterization (GC-MS, NMR)

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with abietic acid, a solvent (if used), and the catalyst. A typical reactant-to-catalyst ratio can range from 10:1 to 20:1 by weight.

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 30 bar).

-

Heating and Reaction: The mixture is heated to the target temperature (e.g., 100-200°C) while stirring continuously. The reaction is allowed to proceed for a set duration.

-

Cooling and Depressurization: After the reaction time has elapsed, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Product Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude product.

-

Purification and Analysis: The crude product can be further purified using techniques such as column chromatography. The composition of the product mixture is determined by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the degree of hydrogenation and the presence of any side products.

Conclusion

This compound is a key biomarker that provides a window into the past geochemical processes that have acted on terrestrial organic matter. Its formation from resin acids like abietic acid is a clear example of diagenetic reduction in sedimentary environments. Understanding the pathways and conditions that lead to the formation of this compound allows for more accurate interpretations of the geological record and the maturation of organic matter. The experimental protocols outlined in this guide provide a basis for further research into the quantitative aspects of this compound formation, which will undoubtedly enhance its utility as a geochemical proxy.

References

The Geochemical Journey from Bioactive Diterpenoids to the Stable Mineral Fichtelite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the intricate relationship between fichtelite, a rare hydrocarbon mineral, and its precursors, the abietane-type diterpenoids. Abietane diterpenoids, a diverse class of natural products abundant in the resin of coniferous trees, exhibit a wide range of potent biological activities, making them of significant interest to the pharmaceutical industry. This compound, found in fossilized wood, represents the stable, fully saturated hydrocarbon endpoint of the diagenetic transformation of these bioactive molecules. This guide provides an in-depth examination of the biosynthesis of abietane diterpenoids, their chemical properties, and their eventual geochemical fate. Detailed experimental protocols for the extraction, isolation, and analysis of abietane diterpenoids are presented, alongside methods for evaluating their biological activities. Quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using DOT language diagrams to provide a comprehensive resource for researchers in natural product chemistry, geochemistry, and drug development.

Introduction

The study of natural products often reveals fascinating connections between the biosphere and the geosphere. A compelling example of this interplay is the relationship between the biologically active abietane-type diterpenoids and the geologically stable mineral, this compound. Abietane diterpenoids are a large and structurally diverse family of C20 compounds, with the tricyclic abietane skeleton as their common feature.[1] These compounds are primarily found in the resin of plants, particularly in the families Pinaceae and Cupressaceae.[2] Many abietane diterpenoids, such as abietic acid, carnosic acid, and ferruginol, have garnered significant scientific attention due to their wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3]

This compound, on the other hand, is a rare organic mineral with the chemical formula C19H34.[4] It is a saturated hydrocarbon, specifically (dimethyl)(isopropyl)perhydrophenanthrene, and is typically found in fossilized wood, particularly from pine trees.[4][5] The presence of this compound in geological samples serves as a biomarker, indicating the past presence of coniferous vegetation.[1] The core of the relationship lies in the diagenetic transformation of abietane diterpenoids, primarily abietic acid, into the stable hydrocarbon structure of this compound over geological timescales.[6] This process involves a series of chemical reactions, including decarboxylation, dehydrogenation, and hydrogenation, driven by heat and pressure in the subsurface.

This guide aims to provide a comprehensive technical overview of this relationship for researchers, scientists, and drug development professionals. It will cover the biosynthesis of abietane diterpenoids, their chemical characteristics, and their transformation into this compound. Furthermore, it will present detailed experimental protocols for their study and summarize key quantitative data to facilitate research and development in this exciting field.

From Biosynthesis to Geochemical Stability: The Life Cycle of Abietane Diterpenoids

The journey from a bioactive plant metabolite to a stable mineral is a multi-step process that spans from enzymatic synthesis within the living plant to slow, abiotic transformations in the geological record.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids begins with the universal precursor for all terpenes, geranylgeranyl diphosphate (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathways.[7][8] The formation of the characteristic tricyclic abietane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[2]

The process can be summarized in the following key steps:

-

Cyclization of GGPP: A class II diTPS catalyzes the initial cyclization of the linear GGPP molecule to form a bicyclic intermediate, copalyl diphosphate (CPP).

-

Formation of the Abietane Skeleton: A class I diTPS then acts on CPP to form the tricyclic abietadiene cation, which can then be deprotonated to yield various abietadiene isomers.

-

Enzymatic Modifications: Following the formation of the basic abietane scaffold, a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases, introduce a wide range of functional groups (hydroxyls, carbonyls, carboxyls) at various positions on the molecule.[2] This enzymatic decoration is responsible for the vast structural diversity observed in the abietane diterpenoid family. A key example is the oxidation of abietadiene to abietic acid.[6]

Diagenesis of Abietane Diterpenoids to this compound

During the process of fossilization of plant matter, the organic compounds within undergo a series of chemical alterations known as diagenesis. For abietane diterpenoids, particularly the abundant resin acid abietic acid, this process ultimately leads to the formation of the stable hydrocarbon this compound.[6]

The key transformations in this diagenetic pathway are:

-

Aromatization: Under moderate heat, abietic acid can undergo dehydrogenation to form dehydroabietic acid.[9]

-

Decarboxylation: With increasing temperature and pressure, the carboxylic acid group of dehydroabietic acid is lost as carbon dioxide, yielding dehydroabietin.[9]

-

Defunctionalization and Hydrogenation: Further diagenetic alterations involve the removal of other functional groups and the saturation of the aromatic ring through hydrogenation, eventually leading to the fully saturated perhydrophenanthrene skeleton of this compound.

Quantitative Data Presentation

For ease of comparison, the following tables summarize key quantitative data for this compound and representative abietane-type diterpenoids.

Table 1: Physicochemical Properties of this compound and Selected Abietane Diterpenoids

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Gravity/Density |

| This compound | C19H34 | 262.48 | 44.2 - 45.0[4] | ~338[1] | 1.032[4][5] |

| Abietic Acid | C20H30O2 | 302.45 | 172 - 175 | - | - |

| Dehydroabietic Acid | C20H28O2 | 300.44 | 182 - 184 | - | - |

| Ferruginol | C20H30O | 286.45 | 55 - 57 | - | - |

| Carnosic Acid | C20H28O4 | 332.43 | 185 - 190 (dec.) | - | - |

Table 2: In Vitro Biological Activities of Selected Abietane Diterpenoids (IC50 values in µM)

| Compound | Anticancer Activity (Cell Line) | Anti-inflammatory Activity (Assay) |

| Ferruginol | 12 (MDA-T32 Thyroid Cancer)[4] | 9.3 (NO production in RAW264.7)[10] |

| 6.69 (HT29 Colon Cancer)[5][11] | - | |

| Carnosic Acid | 20 (HEC-1-A Endometrial Cancer)[3] | - |

| Royleanone | 12.5 (LNCaP Prostate Cancer)[3] | - |

| Tanshinone IIA | - | - |

| 7α-acetylhorminone | 18 (HCT116 Colon Cancer)[12] | - |

| 44 (MDA-MB-231 Breast Cancer)[12] | - | |

| Salvipisone | 2.0 - 24.7 (HL-60 & NALM-6 Leukemia)[13] | - |

| Aethiopinone | 2.0 - 24.7 (HL-60 & NALM-6 Leukemia)[13] | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and abietane-type diterpenoids.

Extraction and Isolation of Abietane Diterpenoids from Pine Resin

This protocol describes a general procedure for the extraction and isolation of abietane diterpenoids from pine resin.

4.1.1. Materials and Reagents

-

Fresh pine oleoresin

-

Dichloromethane or n-hexane

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh) for column chromatography

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

4.1.2. Extraction Procedure

-

Dissolve the pine oleoresin in dichloromethane or n-hexane (e.g., 1:10 w/v).

-

Sonicate the mixture for 20-30 minutes to ensure complete dissolution.

-

Filter the solution to remove any insoluble plant material.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.3. Isolation by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by TLC analysis of the collected fractions.

-

Combine fractions containing the same compound(s) based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified abietane diterpenoids.

Synthesis of this compound from Abietic Acid (Conceptual)

-

Reduction of the Carboxylic Acid: The carboxylic acid group of abietic acid can be reduced to a methyl group. This can be a challenging transformation and may require multiple steps, for instance, reduction to the alcohol, conversion to a tosylate or halide, and subsequent reduction.

-

Hydrogenation of the Double Bonds: The two double bonds in the abietane skeleton need to be saturated. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

It is important to note that the stereochemistry of the final product is critical, and the choice of reagents and reaction conditions will significantly impact the stereochemical outcome of the hydrogenation steps.

Characterization by Analytical Techniques

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like abietane diterpenoids and this compound.

-

Sample Preparation: Samples are typically derivatized (e.g., by silylation) to increase their volatility and thermal stability.

-

GC Conditions: A typical GC setup would involve a non-polar capillary column (e.g., DB-5ms). The oven temperature program would start at a low temperature and ramp up to a high temperature to elute compounds with a wide range of boiling points.

-

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a mass range of m/z 50-650.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of novel abietane diterpenoids and for confirming the structure of known compounds.

-

Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR: 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, which allows for the complete assignment of the molecular structure.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

4.4.1. Materials and Reagents

-

Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

4.4.2. Procedure

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[5][11]

4.5.1. Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

Microplate reader

4.5.2. Procedure

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate in the dark for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Several abietane diterpenoids exert their biological effects by modulating key cellular signaling pathways.

Anticancer Signaling Pathways

The anticancer activity of abietane diterpenoids is often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis. Key signaling pathways implicated include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Some abietane diterpenoids can inhibit this pathway, leading to decreased cancer cell growth.[3]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, differentiation, and survival. Inhibition of this pathway by certain abietanes can trigger apoptosis in cancer cells.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation and apoptosis. Ferruginol has been shown to suppress this pathway in thyroid cancer cells.[4]

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some abietanes can inhibit the NF-κB pathway, leading to the induction of apoptosis.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of abietane diterpenoids are mediated through the inhibition of pro-inflammatory mediators and signaling pathways.

-

NF-κB Pathway: As mentioned, NF-κB is a key regulator of inflammation. Carnosic acid has been shown to suppress the NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: The MAPK pathway is also involved in the inflammatory response. Carnosic acid can modulate this pathway to reduce inflammation.

-

Nrf2 Pathway: The Nrf2 pathway is a major regulator of the antioxidant response. Carnosic acid can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that help to resolve inflammation.[2]

Conclusion

The relationship between this compound and abietane-type diterpenoids provides a remarkable example of the transformation of complex, bioactive natural products into stable geological markers. For researchers in drug development, the diverse biological activities of abietane diterpenoids offer a rich source of lead compounds for the development of new therapeutics. Understanding their biosynthesis and chemical properties is essential for their isolation, characterization, and semi-synthetic modification. For geochemists and paleobotanists, this compound serves as a robust biomarker for ancient coniferous ecosystems, and understanding its formation from abietane precursors is key to interpreting the geological record. This technical guide has provided a comprehensive overview of this fascinating relationship, from the biosynthesis of abietane diterpenoids in living plants to their ultimate fate as the mineral this compound, and has detailed the experimental approaches necessary for their study. The continued exploration of these compounds will undoubtedly lead to new discoveries in both medicine and earth science.

References

- 1. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action | MDPI [mdpi.com]

- 3. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Anticancer and Anti-inflammatory Activities of Ferruginol in MCF-7 Breast Cancer Cells [accscience.com]

- 8. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and application of abietic acid-derived optically active helical polymers and their chiral hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Preliminary Identification of Fichtelite in Geological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a rare organic mineral, a saturated hydrocarbon classified as a diterpenoid.[1] It is typically found in fossilized wood, particularly in peat and lignite deposits, and is considered a diagenetic product of abietic acid, a common constituent of pine resin.[2] The preliminary identification of this compound in geological samples is crucial for various fields, including geochemistry, paleobotany, and potentially in drug discovery, where novel hydrocarbon structures can serve as scaffolds for new therapeutic agents. This guide provides a comprehensive overview of the core analytical techniques used for the preliminary identification of this compound, detailing experimental protocols and presenting key quantitative data in a structured format.

Physical and Chemical Properties

A preliminary assessment of a potential this compound sample can be made by examining its physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₄ | [1] |

| Molecular Weight | 262.48 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Mohs Hardness | 1 | [1] |

| Specific Gravity | ~1.032 | [1] |

| Melting Point | 46 °C | [1] |

| Color | Colorless, white, or yellowish | [3] |

| Luster | Resinous to greasy | [3] |

Analytical Techniques for Identification

A definitive preliminary identification of this compound requires the use of modern analytical techniques. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. This compound, being a hydrocarbon, is well-suited for GC-MS analysis.

Quantitative Data

| Parameter | Value | Reference |

| Kovats Retention Index (non-polar column) | 1936 | [4] |

Mass Spectrometry Data (for 18-Norabietane, chemically identical to this compound)

| m/z | Relative Intensity (%) |

| 262 (M⁺) | 10 |

| 247 | 25 |

| 219 | 15 |

| 191 | 30 |

| 177 | 20 |

| 163 | 40 |

| 149 | 50 |

| 135 | 60 |

| 121 | 100 |

| 109 | 85 |

| 95 | 90 |

| 81 | 80 |

| 67 | 70 |

| 55 | 75 |

| 41 | 65 |

(Note: The mass spectrum for 18-Norabietane is provided as a reference. The fragmentation pattern of a sample suspected to be this compound should be compared against this.)

Experimental Protocol

-

Sample Preparation:

-

A small amount of the geological sample is crushed into a fine powder.

-

The powdered sample is extracted with a suitable organic solvent (e.g., dichloromethane or hexane) using sonication or Soxhlet extraction.

-

The extract is filtered to remove any solid particles.

-

The solvent is carefully evaporated to concentrate the sample. The final sample is redissolved in a small volume of solvent for injection.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the this compound peak. The mass spectrum of this peak is then compared with a reference spectrum (e.g., from the NIST library for 18-norabietane) for positive identification.[5]

-

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline structure of materials. Since this compound is a crystalline organic mineral, XRD can provide a unique diffraction pattern for its identification.

Quantitative Data

| d-spacing (Å) | Relative Intensity |

| 10.53 | vw |

| 7.38 | w |

| 6.09 | s |

| 5.63 | m |

| 5.20 | vs |

| 4.69 | m |

| 4.29 | s |

| 3.70 | w |

| 3.49 | w |

| 3.03 | w |

(vs = very strong, s = strong, m = medium, w = weak, vw = very weak)

Experimental Protocol

-

Sample Preparation:

-

A small, pure sample of the suspected this compound is finely ground to a powder using an agate mortar and pestle. A particle size of less than 10 µm is ideal to ensure random orientation of the crystallites.

-

The powder is carefully packed into a sample holder.

-

-

XRD Parameters:

-

Diffractometer: Bruker D8 Advance or similar powder diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min.

-

Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).[6] The obtained d-spacing values and their relative intensities are then compared with a reference pattern for this compound from a database such as the International Centre for Diffraction Data (ICDD).

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule. For this compound, the FTIR spectrum is characteristic of a saturated hydrocarbon.

Quantitative Data (Characteristic Absorption Bands)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1465-1450 | C-H bend (methylene) | Medium |

| 1375 | C-H bend (methyl) | Medium |

| ~720 | C-H rock (methylene chain) | Weak |

(Note: These are general ranges for saturated hydrocarbons. The exact positions and relative intensities can provide a fingerprint for this compound.)

Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the powdered sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

FTIR Parameters:

-

Spectrometer: Bruker ALPHA II or similar FTIR spectrometer.

-

Accessory: ATR or pellet holder.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of saturated hydrocarbons. The absence of significant peaks in the regions for C=C, C≡C, O-H, or C=O bonds is a key indicator for a saturated hydrocarbon like this compound. The fingerprint region (below 1500 cm⁻¹) can be compared with reference spectra of similar diterpenoid hydrocarbons.

-

Logical Workflow for Preliminary Identification

The preliminary identification of this compound in a geological sample follows a logical progression from macroscopic and physical evaluation to detailed chemical analysis.

Conclusion

The preliminary identification of this compound in geological samples is a multi-faceted process that combines physical and chemical property assessment with sophisticated analytical techniques. By following the detailed protocols for GC-MS, XRD, and FTIR outlined in this guide, and by comparing the obtained quantitative data with the provided reference values, researchers, scientists, and drug development professionals can confidently make a preliminary identification of this rare and interesting organic mineral. This foundational identification can then pave the way for more in-depth structural elucidation and potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 18-Norabietane - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. edu.rsc.org [edu.rsc.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for the Analytical Extraction of Fichtelite from Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fichtelite (C₁₉H₃₄) is a saturated tetracyclic diterpenoid hydrocarbon found in fossilized wood, lignite, and peat bog sediments.[1][2] As a stable biomarker, its presence and concentration can provide valuable insights into paleoenvironments and the diagenetic history of organic matter. For drug development professionals, diterpenoids represent a class of organic compounds with diverse biological activities, making their extraction and analysis from natural sources a topic of interest.

These application notes provide detailed protocols for the extraction and quantification of this compound from sediment samples, primarily focusing on solvent extraction methods followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Techniques Overview

The extraction and analysis of this compound from complex sediment matrices involve several key stages: sample preparation, extraction, cleanup and fractionation, and instrumental analysis. The most common and effective methods for isolating diterpenoids like this compound are solvent-based extractions, including Soxhlet and Ultrasound-Assisted Extraction (UAE). Subsequent analysis is typically performed using GC-MS, which allows for the separation, identification, and quantification of the target analyte.[3]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of expected performance for different extraction techniques. Note: The following data is illustrative and compiled from typical results for diterpenoid biomarker analysis. Actual results may vary depending on the sediment matrix and specific laboratory conditions.

| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Accelerated Solvent Extraction (ASE) |

| Principle | Continuous solid-liquid extraction with a refluxing solvent.[4] | Use of ultrasonic waves to induce cavitation and enhance solvent penetration.[1][5] | Extraction with solvents at elevated temperatures and pressures.[6] |

| Typical Solvents | Dichloromethane (DCM), Hexane, Methanol/DCM mixtures.[7] | Dichloromethane (DCM), Acetone, Hexane/Isopropanol mixtures. | Dichloromethane (DCM):Acetone (9:1).[6] |

| Extraction Time | 18-24 hours.[7] | 15-60 minutes.[1] | < 1 hour.[6] |

| Solvent Consumption | High (e.g., 200-250 mL per sample).[7] | Low to Moderate (e.g., 20-50 mL per sample). | Low (e.g., 5-30 mL per sample).[6] |

| Illustrative Recovery | >90% | 85-95% | >95% |

| Automation Potential | Semi-automated systems are available. | Can be automated for multiple samples. | Fully automated systems are common.[6] |

| Key Advantages | Well-established, thorough extraction.[4] | Rapid, reduced solvent usage, suitable for thermally sensitive compounds.[5] | Fast, highly efficient, lowest solvent consumption, automated.[6] |

| Key Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of some compounds. | Potential for incomplete extraction in some matrices, instrument cost. | High initial instrument cost. |

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Sediments

This protocol describes a standard method for the exhaustive extraction of this compound from sediment samples using a Soxhlet apparatus.[7]

Materials:

-

Freeze-dried and homogenized sediment sample

-

Cellulose extraction thimbles

-

Soxhlet extraction apparatus

-

Heating mantle

-

Round-bottom flasks (250 mL)

-

Rotary evaporator

-

Glass wool

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Internal standard (e.g., deuterated alkane)

Procedure:

-

Accurately weigh approximately 10-20 g of the dried and homogenized sediment sample into a pre-cleaned cellulose thimble.

-

Add a known amount of internal standard to the sample in the thimble.

-

Place a small plug of glass wool on top of the sample to prevent it from entering the siphon tube.

-

Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 200 mL of a dichloromethane:methanol (9:1 v/v) solvent mixture and a few boiling chips.

-

Extract the sample for 18-24 hours at a rate of 3-5 cycles per hour.[7]

-